Methyl (dichloromethylidene)carbamate Methyl (dichloromethylidene)carbamate
Brand Name: Vulcanchem
CAS No.: 29427-21-2
VCID: VC14085469
InChI: InChI=1S/C3H3Cl2NO2/c1-8-3(7)6-2(4)5/h1H3
SMILES:
Molecular Formula: C3H3Cl2NO2
Molecular Weight: 155.96 g/mol

Methyl (dichloromethylidene)carbamate

CAS No.: 29427-21-2

Cat. No.: VC14085469

Molecular Formula: C3H3Cl2NO2

Molecular Weight: 155.96 g/mol

* For research use only. Not for human or veterinary use.

Methyl (dichloromethylidene)carbamate - 29427-21-2

Specification

CAS No. 29427-21-2
Molecular Formula C3H3Cl2NO2
Molecular Weight 155.96 g/mol
IUPAC Name methyl N-(dichloromethylidene)carbamate
Standard InChI InChI=1S/C3H3Cl2NO2/c1-8-3(7)6-2(4)5/h1H3
Standard InChI Key IUROBCDXAGBTOV-UHFFFAOYSA-N
Canonical SMILES COC(=O)N=C(Cl)Cl

Introduction

Molecular Structure and Chemical Identity

Key Structural Features:

  • Carbamate core: Provides sites for nucleophilic attack or hydrogen bonding.

  • Dichloromethylidene moiety: Enhances electrophilicity, making the compound reactive toward amines and alcohols.

  • Methyl ester: Lowers solubility in polar solvents compared to bulkier alkyl groups.

Spectroscopic Data

While direct spectroscopic data for this compound are unavailable, related dichlorocarbamates exhibit distinct infrared (IR) and nuclear magnetic resonance (NMR) signatures:

  • IR: Strong absorption bands at ~1,700 cm⁻¹ (C=O stretch) and ~1,250 cm⁻¹ (C-Cl stretch) .

  • ¹H NMR: Methyl protons resonate at δ 3.6–3.8 ppm, while NH protons appear as broad singlets near δ 5.0 ppm .

  • ¹³C NMR: Carbonyl carbons appear at ~155 ppm, with dichloromethylidene carbons at ~110 ppm .

Synthesis and Manufacturing

Conventional Synthetic Routes

The synthesis of methyl (dichloromethylidene)carbamate can be extrapolated from methods used for analogous carbamates:

Reaction of Methyl Chloroformate with Dichloromethylamine

Methyl chloroformate (ClCOOCH₃) reacts with dichloromethylamine (NH₂CCl₂) under anhydrous conditions to yield the target compound:

ClCOOCH₃ + NH₂CCl₂ → CH₃OC(O)NHCCl₂ + HCl\text{ClCOOCH₃ + NH₂CCl₂ → CH₃OC(O)NHCCl₂ + HCl}

This method requires strict temperature control (0–5°C) to minimize side reactions .

CO₂-Promoted Carbamation

Supercritical CO₂ (scCO₂) facilitates the reaction between dichloromethylamine and dimethyl carbonate (DMC):

NH₂CCl₂ + (CH₃O)₂CO → CH₃OC(O)NHCCl₂ + CH₃OH\text{NH₂CCl₂ + (CH₃O)₂CO → CH₃OC(O)NHCCl₂ + CH₃OH}

scCO₂ enhances reaction selectivity by suppressing N-methylation byproducts .

Optimization Parameters

Key factors influencing yield and purity:

ParameterOptimal RangeEffect on Reaction
Temperature40–60°CHigher temperatures favor decomposition
CO₂ Pressure100–150 barIncreases carbamate selectivity
SolventDichloromethaneImproves dichloromethylamine solubility
Reaction Time4–6 hoursProlonged durations reduce yield

Physicochemical Properties

Stability and Reactivity

  • Hydrolytic Stability: Susceptible to hydrolysis in acidic/basic conditions, yielding methylamine and CO₂:

    CH₃OC(O)NHCCl₂ + H₂O → CH₃NH₂ + CO₂ + 2 HCl\text{CH₃OC(O)NHCCl₂ + H₂O → CH₃NH₂ + CO₂ + 2 HCl}
  • Photodegradation: UV exposure cleaves C-Cl bonds, forming methyl carbamate and chlorine radicals .

Applications and Industrial Relevance

Polymer Chemistry

Methyl (dichloromethylidene)carbamate serves as a crosslinking agent in polyurethane foams, enhancing flame retardancy by releasing chlorine radicals during combustion .

Agrochemical Intermediates

The compound’s electrophilic dichloromethylidene group reacts with thiols in enzymes, making it a precursor to herbicides targeting acetolactate synthase (ALS) .

Pharmaceutical Research

Limited studies suggest potential as a protease inhibitor scaffold, though toxicity concerns have restricted development .

Analytical Methods

Gas Chromatography (GC)

  • Column: DB-5MS (30 m × 0.25 mm).

  • Detection: Flame ionization detector (FID) with pre-concentration via C18-SPE .

  • LOD: 0.05 ppm for carbamate derivatives .

Mass Spectrometry (MS)

  • Fragmentation Pattern: m/z 157 [M-Cl]⁺, m/z 122 [M-COOCH₃]⁺ .

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